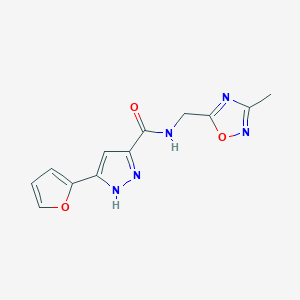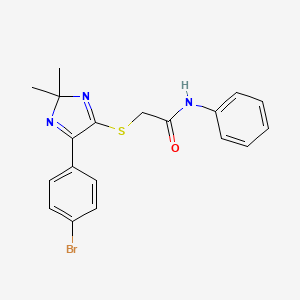
2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide is a derivative of acetamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and synthesis of the compound . For instance, the synthesis of related N-substituted acetamide derivatives involves multi-step reactions starting from benzoic acid derivatives, proceeding through intermediates such as benzohydrazide and oxadiazole-thiols, and culminating in the final acetamide compounds . These processes often involve the use of DMF and sodium hydride as reagents .
Synthesis Analysis
The synthesis of similar compounds typically involves a stepwise approach where a core structure is gradually built up through the addition of various substituents. In the case of the related compounds, the synthesis begins with the conversion of benzoic acid into more reactive intermediates, followed by the coupling with substituted 2-bromoacetamide to form the final N-substituted acetamide derivatives . This suggests that the synthesis of 2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide would likely follow a similar synthetic route, with the appropriate precursors and reaction conditions tailored to introduce the specific substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide moiety linked to various heterocyclic and aromatic substituents. The spectral characterization, including EI-MS, IR, and NMR, confirms the successful synthesis of these compounds . The presence of imidazole and thiadiazole rings in related compounds suggests that the target compound would also exhibit distinct spectral features corresponding to these functional groups .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of electron-donating or electron-withdrawing groups attached to the acetamide nitrogen or the aromatic systems. The synthesis of related compounds involves nucleophilic substitution reactions, where a thiol group reacts with a chloroacetamide derivative . This indicates that the target compound may also be synthesized through similar nucleophilic substitution reactions, with the bromophenyl and phenylacetamide groups playing a key role in the reaction mechanism.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and acidity constants (pKa), are determined by their molecular structure. The pKa values of similar compounds have been determined through UV spectroscopic studies, indicating the protonation sites and the relative acidity of different nitrogen atoms in the heterocyclic rings . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Compounds related to 2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Gul et al. (2017) synthesized derivatives of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which exhibited significant activity against various microbial species, suggesting potential for medical application in combating microbial infections (Gul et al., 2017). Similarly, Güzeldemirci and Küçükbasmacı (2010) reported the synthesis of imidazole derivatives with promising antimicrobial properties, highlighting their potential as antibacterial agents (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Activities
The compound and its derivatives have also been investigated for anticancer properties. Duran and Demirayak (2012) synthesized imidazole derivatives showing reasonable anticancer activity against various cancer cell lines, indicating potential therapeutic applications in oncology (Duran & Demirayak, 2012). Additionally, Zykova et al. (2018) found that certain imidazole derivatives exhibited significant cytotoxic activity against gastrointestinal stromal tumor cells, suggesting their potential use in cancer treatment (Zykova et al., 2018).
Anticonvulsant Properties
Imidazole derivatives have been researched for their anticonvulsant activities. Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which demonstrated notable anticonvulsant effects, indicating potential applications in treating seizure disorders (Soyer et al., 2004).
Chemical Properties and Synthesis
Studies also focus on the chemical properties and synthesis of related compounds. Duran and Canbaz (2013) conducted research on the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, providing valuable information for the further development and application of these compounds (Duran & Canbaz, 2013).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also involve looking at how to handle and store the compound safely.
Direcciones Futuras
This would involve looking at potential future research directions. It could involve studying new reactions of the compound, new methods of synthesizing it, or new applications for it.
I hope this general guidance is helpful. For a more detailed analysis, you may need to consult a specialist in the field or conduct further research. Please note that this is a general guide and the specifics may vary depending on the exact nature of the compound and the context in which it is being studied.
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-19(2)22-17(13-8-10-14(20)11-9-13)18(23-19)25-12-16(24)21-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOIITXWEVPGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)
![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)
![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)
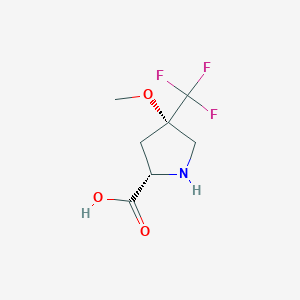
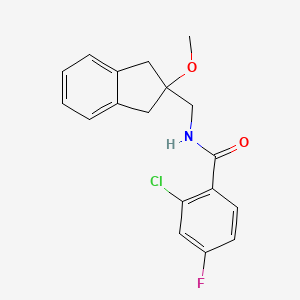
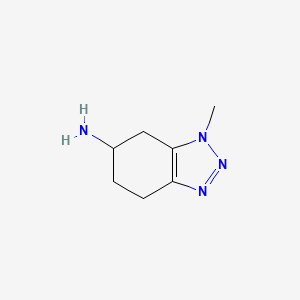
![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)
![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)
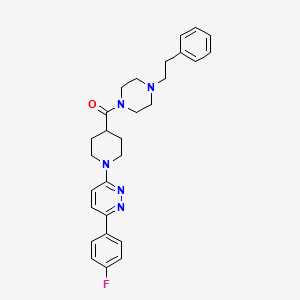
![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)
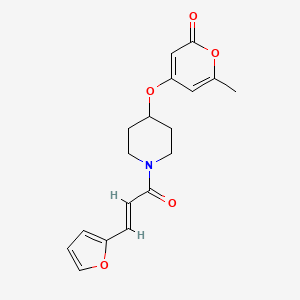
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)
